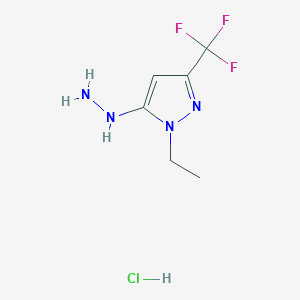1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride
CAS No.: 1855900-52-5
Cat. No.: VC4310011
Molecular Formula: C6H10ClF3N4
Molecular Weight: 230.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1855900-52-5 |
|---|---|
| Molecular Formula | C6H10ClF3N4 |
| Molecular Weight | 230.62 |
| IUPAC Name | [2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H |
| Standard InChI Key | WQYHIJHFXWCKQC-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C(F)(F)F)NN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine hydrochloride, reflects its substitution pattern . The pyrazole ring’s 1-position is occupied by an ethyl group (), while the 3- and 5-positions host a trifluoromethyl () and hydrazinyl () group, respectively . The hydrochloride salt formation likely improves solubility and crystallinity, critical for handling and formulation.
Table 1: Key Identifiers of 1-Ethyl-5-Hydrazinyl-3-(Trifluoromethyl)-1H-Pyrazole Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 230.62 g/mol | PubChem |
| SMILES | CCN1C(=CC(=N1)C(F)(F)F)NN.Cl | PubChem |
| InChIKey | WQYHIJHFXWCKQC-UHFFFAOYSA-N | PubChem |
Spectroscopic and Computational Descriptors
The InChI string (InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H) encodes connectivity and stereochemical details . Computational models predict a planar pyrazole ring with the group inducing electron-withdrawing effects, potentially influencing reactivity at the hydrazinyl site .
Synthesis and Regiochemical Considerations
Functionalization Strategies
The hydrazinyl group’s nucleophilicity permits further derivatization. For instance, bromination of analogous pyrazoles using N-bromosuccinimide (NBS) under mild conditions introduces bromine at the 4-position, enabling cross-coupling reactions . Lithiation in flow reactors has also been employed to install aldehydes, boronic esters, and sulfonyl chlorides on related trifluoromethylpyrazoles . These methods suggest pathways to diversify the hydrazinyl moiety of the target compound.
| Property | Target Compound (Est.) | 1-Methyl-3-(CF₃)-1H-Pyrazol-5-ol |
|---|---|---|
| Density | ~1.5 g/cm³ | 1.5 g/cm³ |
| Boiling Point | ~224°C | 224.4°C |
| Melting Point | 177–179°C | 177–179°C |
| LogP | ~1.97 | 1.97 |
The trifluoromethyl group likely reduces polarity, as evidenced by the LogP value . The hydrochloride salt may increase water solubility compared to the free base.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume